5,5-Diphenylhydantoin, commonly known as phenytoin, is a well-known anticonvulsant and anti-epileptic drug. It has been extensively studied for its effects on various physiological processes, including its role in the inhibition of glucose-stimulated insulin release, effects on nucleic acid and protein synthesis, and its interaction with thyroid hormones. This comprehensive analysis will delve into the mechanism of action of 5,5-diphenylhydantoin and its applications in various fields, drawing on the findings from multiple research studies.
5,5-Diphenylhydantoin and its derivatives have been evaluated for their antiproliferative activities against human colon carcinoma cells, with some showing significant effects at certain concentrations. Additionally, certain derivatives have demonstrated weak antibacterial activities against various bacterial strains5.
The drug has been found to modulate the metabolism of androgens in rat oral mucosa by activating the 5α-reduction of testosterone, suggesting an allosteric mechanism of enzyme activation6.
In the central nervous system, 5,5-diphenylhydantoin affects protein metabolism, with varying effects on different subcellular fractions during different stages of drug administration7. It also interacts with benzodiazepines, increasing their physiological efficacy and specific binding, which may be relevant to its anticonvulsant activity8.
In the context of cardiac arrhythmias, 5,5-diphenylhydantoin has been shown to prolong refractoriness in ischemic cells, which helps in the prevention of re-entrant ventricular arrhythmias following myocardial infarction9.
5,5-Diphenylhydantoin-3-butyric acid can be synthesized from 5,5-diphenylhydantoin through various chemical reactions involving butyric acid. It falls under the category of hydantoins and is recognized for its potential therapeutic applications in treating epilepsy and other neurological disorders. The compound's CAS number is 56976-65-9, and its molecular formula is with a molecular weight of 366.41 g/mol .
The synthesis of 5,5-diphenylhydantoin-3-butyric acid typically involves the reaction of 5,5-diphenylhydantoin with butyric acid under specific conditions. The process often employs a catalyst to facilitate the esterification reaction.
The synthesis can also involve variations such as using different alcohols or modifying reaction conditions to optimize yield and purity.
The molecular structure of 5,5-diphenylhydantoin-3-butyric acid features a hydantoin core with two phenyl groups at the 5-position and a butyric acid moiety at the 3-position.
5,5-Diphenylhydantoin-3-butyric acid can undergo several chemical reactions:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry.
The mechanism of action of 5,5-diphenylhydantoin-3-butyric acid primarily involves its ability to modulate sodium channels in neuronal membranes. By blocking these channels, it reduces neuronal excitability and prevents seizure activity.
Studies have shown that this mechanism contributes to its anticonvulsant properties .
5,5-Diphenylhydantoin-3-butyric acid has several scientific applications:
The compound is systematically named 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid according to IUPAC conventions. This name precisely defines its molecular framework: a butanoic acid chain linked to the nitrogen atom (N1) of a hydantoin core (imidazolidine-2,4-dione) substituted at the C4 position by two phenyl rings. Its Chemical Abstracts Service (CAS) Registry Number is 56976-66-0, serving as a unique identifier in chemical databases [2] [4] [5]. Alternative designations include Hydantoin Impurity 8 and 5,5-Diphenylhydantoin-3-butyric acid, reflecting its role as a derivative or synthetic intermediate of the antiepileptic agent phenytoin (5,5-diphenylhydantoin) [4] [7].
Molecular Descriptors:
OC(=O)CCCN1C(=O)NC(C1=O)(c2ccccc2)c3ccccc3
– Encodes the connectivity of atoms, highlighting the carboxylic acid terminus (OC(=O)
), the tetra-methylene bridge (CCC
), the hydantoin ring (N1C(=O)NC(C1=O)
), and the two phenyl groups (c2ccccc2
, c3ccccc3
) [2] [5]. InChI=1S/C19H18N2O4/c22-16(23)12-7-13-21-17(24)19(20-18(21)25,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,25)(H,22,23)
– Represents the full stereochemical and structural details in a standardized string format [2] [5]. Table 1: Molecular Identification Data
Property | Value | Source |
---|---|---|
CAS Registry Number | 56976-66-0 | [2] [4] [7] |
IUPAC Name | 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | [2] [5] |
Molecular Formula | C₁₉H₁₈N₂O₄ | [2] [4] [5] |
Molecular Weight | 338.36 g/mol | [4] [5] |
SMILES | OC(=O)CCCN1C(=O)NC(C1=O)(c2ccccc2)c3ccccc3 | [2] [5] |
The molecule comprises three primary structural domains:
Key Stereochemical Features:
Table 2: Characteristic Spectral Assignments
Spectrum | Key Signals (δ / ppm, cm⁻¹, etc.) | Assignment |
---|---|---|
¹H NMR | ~7.40-7.70 (m, 10H) | Aromatic H (Phenyl rings) |
~4.10-4.30 (m, 2H) | N1-CH₂- (adjacent to hydantoin) | |
~2.30-2.50 (t, 2H) | -CH₂-COOH | |
~1.80-2.00 (m, 2H) | Central -CH₂- of butyric chain | |
~11.0-12.0 (broad s, 1H) | Carboxylic acid O-H | |
¹³C NMR | ~174-176 | Hydantoin C2=O / C5=O |
~175-178 | Carboxylic acid C=O | |
~140-142 | C4 (Quaternary carbon bearing phenyls) | |
~128-136 | Aromatic CH (Phenyl rings) | |
~50-55 | N1-CH₂- | |
~33-35 | -CH₂-COOH | |
~26-28 | Central -CH₂- of butyric chain | |
IR | ~3100-2500 (broad) | O-H stretch (carboxylic acid) |
~1710-1740 (strong) | C=O stretch (carboxylic acid, hydantoin carbonyls) | |
~1680-1700 (strong) | Amide C=O stretch (hydantoin) | |
~1400, 1490, 1590 | C=C stretch (aromatic phenyl rings) | |
~720 | C-H bend (monosubstituted phenyl) |
(Note: Precise chemical shift and frequency values depend on solvent, concentration, and instrumentation. Assignments based on functional group chemistry and data fragments [2] [4] [5].)
Direct single-crystal X-ray diffraction data for 5,5-diphenylhydantoin-3-butyric acid is limited in the available literature. However, investigations into related phenytoin derivatives and doped systems provide insights into its probable solid-state behavior and measurable properties [8].
Table 3: Measured and Derived Solid-State Properties
Property | Value / Observation | Context/Source |
---|---|---|
Melting Point | 48 - 50 °C | Pure compound [4] [7] |
Predicted Density | 1.297 ± 0.06 g/cm³ | Calculated [4] [7] |
Crystal Morphology (Pure) | Not explicitly reported (Likely plates/needles inferred) | Based on related hydantoins |
Morphology Modification | Needles → Elongated Plates (DPH + Additive) | DPH crystallization studies [8] |
Lattice Disruption Potential | High (Disruption Index ~19 for PMDPH/DPH) | Defect introduction in doped crystals [8] |
Solubility (Qualitative) | Slight in Chloroform, Methanol; Low in Water | [4] [7] |
Storage Conditions | -20°C (Freezer) | Recommended for stability [2] [5] |
The available data points towards a crystalline solid where the bulky, rigid diphenylhydantoin core and the flexible, polar butyric acid chain compete in directing packing. The low melting point and observed solubility suggest the lattice is less stable than simpler hydantoins. The significant disruption caused by similar additives highlights the sensitivity of the crystal structure to molecular shape and flexibility, properties intrinsic to 5,5-diphenylhydantoin-3-butyric acid itself. Further characterization, particularly single-crystal X-ray diffraction, would be essential to definitively determine space group, unit cell parameters, hydrogen bonding motifs (e.g., carboxylic acid dimers vs. hydantoin-acid interactions), and detailed packing arrangement.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0